molecular formula C6H12OS B12312821 2,2-Dimethyl-3-(methylsulfanyl)propanal

2,2-Dimethyl-3-(methylsulfanyl)propanal

Cat. No.: B12312821
M. Wt: 132.23 g/mol
InChI Key: JBNWWGCCZXFOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(methylsulfanyl)propanal is an organic compound with the molecular formula C6H12OS It is known for its unique structure, which includes a propanal backbone with a dimethyl group and a methylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propanal typically involves the reaction of 2,2-dimethylpropanal with a methylsulfanyl reagent under controlled conditions. One common method includes the use of a thiol compound in the presence of a base to facilitate the addition of the methylsulfanyl group to the aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(methylsulfanyl)propanal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2,2-Dimethyl-3-(methylsulfanyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylsulfanyl)propanal involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The aldehyde group can form covalent bonds with nucleophiles, affecting protein function and signaling pathways .

Comparison with Similar Compounds

    2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2,2-Dimethyl-3-(methylthio)propanal: Similar but with a different sulfur-containing group.

Uniqueness: Its ability to undergo various chemical reactions and its role in different scientific fields highlight its versatility .

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2,2-dimethyl-3-methylsulfanylpropanal

InChI

InChI=1S/C6H12OS/c1-6(2,4-7)5-8-3/h4H,5H2,1-3H3

InChI Key

JBNWWGCCZXFOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.